

Application Notes and Protocols: CRISPR Screen with FGFR1 Inhibitor-17 Treatment

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Compound of Interest						
Compound Name:	FGFR1 inhibitor-17					
Cat. No.:	B10801531	Get Quote				

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Introduction

Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that, when aberrantly activated through amplification, fusion, or mutation, can drive the proliferation and survival of various cancer types. Targeted inhibition of FGFR1 is a promising therapeutic strategy, but intrinsic and acquired resistance mechanisms can limit clinical efficacy. CRISPR-Cas9 genetic screens are powerful tools for systematically identifying genes that modulate drug sensitivity and resistance, providing valuable insights for developing more effective combination therapies.

These application notes provide a comprehensive overview and detailed protocols for conducting a CRISPR-Cas9 loss-of-function screen to identify genes that sensitize cancer cells to FGFR1 inhibitor treatment. As a representative case study, we will refer to the findings from a kinome-wide CRISPR screen performed with the potent and selective FGFR inhibitor, AZD4547, in FGFR1-amplified lung cancer cells. While the user requested information on "FGFR1 inhibitor-17," publicly available data from a CRISPR screen using this specific compound is limited. Therefore, the data and protocols presented here are based on a study using AZD4547 as a well-characterized exemplar of a selective FGFR1 inhibitor.[1][2]

Data Presentation: Kinome-Wide CRISPR Screen with a Selective FGFR1 Inhibitor



A kinome-wide CRISPR-Cas9 screen was conducted in FGFR1-amplified lung cancer cell lines to identify genes whose knockout confers sensitivity or resistance to the FGFR inhibitor AZD4547. The results from such a screen can identify synthetic lethal interactions, where the loss of a specific gene is toxic to cancer cells only in the presence of the FGFR1 inhibitor.

Below are representative tables summarizing the quantitative data from a screen that identified Polo-Like Kinase 1 (PLK1) as a top synthetic lethal target.[1][2]

Table 1: Top Gene Hits from a Negative Selection CRISPR Screen with FGFR1 Inhibitor Treatment in FGFR1-Amplified NCI-H1703 Lung Cancer Cells

Gene Symbol	Description	Log2 Fold Change (LFC)	p-value	False Discovery Rate (FDR)
PLK1	Polo-Like Kinase 1	-2.58	1.2 x 10-6	4.5 x 10-5
AURKA	Aurora Kinase A	-1.95	3.4 x 10-5	0.001
CDK1	Cyclin Dependent Kinase 1	-1.82	8.1 x 10-5	0.002
KIF11	Kinesin Family Member 11	-1.75	1.5 x 10-4	0.003
BUB1	BUB1 Mitotic Checkpoint Serine/Threonine Kinase	-1.68	2.2 x 10-4	0.004

Data is representative and modeled after the findings in Peng et al., Cancer Research, 2021. The Log2 Fold Change (LFC) indicates the depletion of sgRNAs targeting the specified gene in the inhibitor-treated population compared to the control. A negative LFC suggests that knockout of the gene sensitizes cells to the drug.

Table 2: Top Gene Hits from a Negative Selection CRISPR Screen with FGFR1 Inhibitor Treatment in FGFR1-Amplified NCI-H520 Lung Cancer Cells



Gene Symbol	Description	Log2 Fold Change (LFC)	p-value	False Discovery Rate (FDR)
PLK1	Polo-Like Kinase 1	-2.81	8.9 x 10-7	3.3 x 10-5
AURKA	Aurora Kinase A	-2.03	2.1 x 10-5	0.0008
CDK1	Cyclin Dependent Kinase 1	-1.91	6.5 x 10-5	0.0015
KIF11	Kinesin Family Member 11	-1.84	1.1 x 10-4	0.002
BUB1B	BUB1 Mitotic Checkpoint Serine/Threonine Kinase B	-1.77	1.9 x 10-4	0.003

Data is representative and modeled after the findings in Peng et al., Cancer Research, 2021. The consistent high ranking of PLK1 across multiple cell lines strengthens its validation as a synthetic lethal target.

Experimental Protocols

The following protocols provide a detailed methodology for performing a pooled CRISPR-Cas9 knockout screen to identify genetic sensitizers to an FGFR1 inhibitor.

Protocol 1: Cell Line Preparation and Lentiviral Production

- Cell Line Selection: Choose a cancer cell line with documented FGFR1 amplification or dependency. Examples include NCI-H1703 and NCI-H520 lung cancer cell lines.
- Cas9 Expression: Generate a stable Cas9-expressing cell line by transducing the parental cells with a lentiviral vector encoding Cas9 and a selection marker (e.g., blasticidin).



- · Lentiviral Packaging of sgRNA Library:
 - Co-transfect HEK293T cells with the pooled sgRNA library plasmid, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G) using a suitable transfection reagent.
 - Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
 - Concentrate the lentivirus by ultracentrifugation or a commercially available concentration reagent.
 - Determine the viral titer using a method such as transduction of target cells followed by antibiotic selection and cell counting.

Protocol 2: CRISPR-Cas9 Library Transduction and Drug Screening

- Transduction:
 - Seed the stable Cas9-expressing cells at a density that will ensure a low multiplicity of infection (MOI) of 0.3-0.5. This is critical to ensure that most cells receive a single sgRNA.
 - $\circ\,$ Transduce the cells with the pooled sgRNA lentiviral library in the presence of polybrene (8 $\mu g/mL).$
 - After 24 hours, replace the virus-containing medium with fresh medium.
- Antibiotic Selection:
 - After 48 hours, begin selection with an appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells. Maintain a parallel culture of non-transduced cells to confirm the effectiveness of the selection.
- Baseline Cell Population Collection:
 - After selection is complete, harvest a portion of the cells to serve as the baseline (T0) reference for sgRNA representation.



FGFR1 Inhibitor Treatment:

- Split the remaining cells into two groups: a control group treated with vehicle (e.g., DMSO) and a treatment group treated with the FGFR1 inhibitor (e.g., FGFR1 inhibitor-17 or AZD4547).
- The concentration of the inhibitor should be predetermined to achieve approximately 50% inhibition of cell growth (IC50) over the course of the experiment.
- Culture the cells for a sufficient duration to allow for the depletion of sgRNAs targeting essential or sensitizing genes (typically 14-21 days). Ensure that the cell population is maintained at a sufficient size to preserve the complexity of the library.
- Cell Harvesting:
 - At the end of the treatment period, harvest the cells from both the control and treated populations.

Protocol 3: Genomic DNA Extraction, Sequencing, and Data Analysis

- Genomic DNA Extraction: Extract genomic DNA (gDNA) from the T0, control, and treated cell
 pellets using a commercial gDNA extraction kit suitable for large cell numbers.
- sgRNA Cassette Amplification:
 - Amplify the integrated sgRNA sequences from the gDNA using a two-step PCR protocol.
 The first PCR amplifies the sgRNA cassette, and the second PCR adds the necessary adapters for next-generation sequencing (NGS).
- Next-Generation Sequencing (NGS):
 - Purify the PCR products and quantify the library.
 - Perform high-throughput sequencing on an Illumina platform (e.g., HiSeq or NovaSeq) to determine the abundance of each sgRNA in each sample.

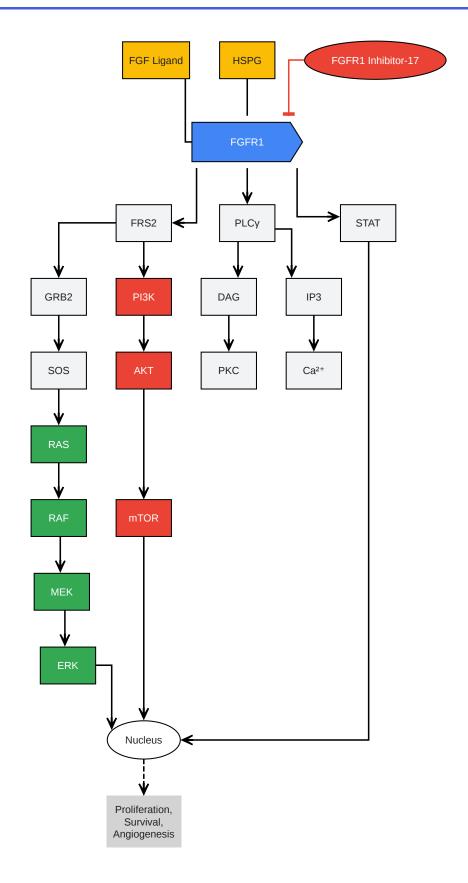


Data Analysis:

- Align the sequencing reads to the sgRNA library reference to obtain read counts for each sgRNA.
- Use bioinformatics tools such as MAGeCK to analyze the data. This will involve normalizing the read counts and calculating the log2 fold change (LFC) of each sgRNA in the treated sample relative to the control sample.
- Rank the genes based on their LFC and statistical significance (p-value and FDR) to identify top sensitizing (negatively selected) and resistance (positively selected) hits.

Visualizations FGFR1 Signaling Pathway



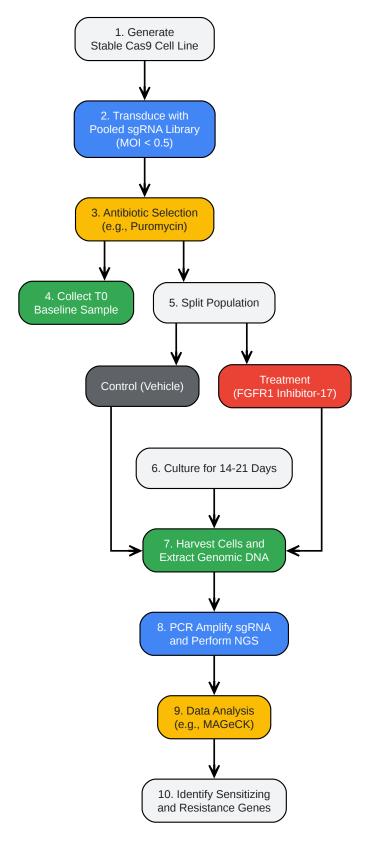


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Caption: Simplified FGFR1 signaling pathway and its downstream effectors.



Experimental Workflow for CRISPR Screen



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Caption: Workflow for a pooled CRISPR knockout screen with drug treatment.

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References

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